molecular formula C9H8FNO3 B14201744 3-(4-Fluorophenyl)-2-nitroprop-2-en-1-ol CAS No. 915161-61-4

3-(4-Fluorophenyl)-2-nitroprop-2-en-1-ol

Cat. No.: B14201744
CAS No.: 915161-61-4
M. Wt: 197.16 g/mol
InChI Key: GSPOXHKPFNGIRW-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-nitroprop-2-en-1-ol is an organic compound characterized by the presence of a fluorophenyl group, a nitro group, and a hydroxyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-nitroprop-2-en-1-ol typically involves the nitration of 4-fluorobenzaldehyde followed by a condensation reaction with nitromethane. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-nitroprop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of 3-(4-Fluorophenyl)-2-nitroprop-2-en-1-one.

    Reduction: Formation of 3-(4-Fluorophenyl)-2-aminoprop-2-en-1-ol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Fluorophenyl)-2-nitroprop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2-nitroprop-2-en-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The fluorophenyl group can enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-2-nitroprop-2-en-1-one
  • 3-(4-Fluorophenyl)-2-aminoprop-2-en-1-ol
  • 4-Fluoronitrobenzene

Uniqueness

3-(4-Fluorophenyl)-2-nitroprop-2-en-1-ol is unique due to the presence of both a nitro group and a hydroxyl group on the same propene backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

915161-61-4

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-nitroprop-2-en-1-ol

InChI

InChI=1S/C9H8FNO3/c10-8-3-1-7(2-4-8)5-9(6-12)11(13)14/h1-5,12H,6H2

InChI Key

GSPOXHKPFNGIRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(CO)[N+](=O)[O-])F

Origin of Product

United States

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